Methyl 4-(4-Bromophenoxy)benzoate
Overview
Description
Methyl 4-(4-Bromophenoxy)benzoate is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . It is a solid compound used primarily in early discovery research . The compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-Bromophenoxy)benzoate can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromophenol with methyl 4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-Bromophenoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and phenoxy derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-(4-Bromophenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-Bromophenoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity through various pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-Bromophenyl)benzoate
- Methyl 4-(Bromomethyl)benzoate
- Methyl 4-(4-Formylphenyl)benzoate
- Methyl 4-(2-Formylphenoxy)benzoate
- Methyl 4-(3-Formylphenyl)benzoate
Uniqueness
Methyl 4-(4-Bromophenoxy)benzoate is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-(4-bromophenoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUFCGJTPGPJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570308 | |
Record name | Methyl 4-(4-bromophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21120-75-2 | |
Record name | Methyl 4-(4-bromophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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